molecular formula C11H18F2N2O2 B13570560 tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate

tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate

Cat. No.: B13570560
M. Wt: 248.27 g/mol
InChI Key: HGQQSPARBNKOJM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₈F₂N₂O₂ Molecular Weight: 248.28 g/mol This compound features a spiro[2.3]hexane core substituted with two fluorine atoms at the 2-position and an amino group at the 5-position. The tert-butyl carbamate moiety provides steric protection for the amine, enhancing stability during synthetic processes. Its structural uniqueness lies in the combination of a strained spirocyclic system, fluorine atoms (electron-withdrawing groups), and a reactive amino group, making it a valuable intermediate in pharmaceutical chemistry .

Properties

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10/h6-7H,4-5,14H2,1-3H3,(H,15,16)

InChI Key

HGQQSPARBNKOJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate typically involves multiple steps, including the formation of the spirocyclic hexane ring, introduction of the fluorine atoms, and attachment of the amino group. Specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is a synthetic compound with a tert-butyl carbamate group, an amino group, and two fluorine atoms connected to a spirocyclic hexane structure. It has a molecular formula of C11H19F2N2O2C_{11}H_{19}F_2N_2O_2 and a molecular weight of 284.73 g/mol. The spirocyclic architecture of this compound contributes to its chemical stability and potential biological activity.

Potential Applications in Medicinal Chemistry

This compound is considered for potential use in medicinal chemistry, especially in drug development, because of its unique chemical properties and biological activity. It can interact with specific proteins, making it a candidate for cancer treatment and receptor modulation research. The presence of fluorine enhances its pharmacokinetic properties, potentially improving its efficacy in therapeutic applications.

Studies suggest that tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate can effectively bind to various biological targets and modulate their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a candidate for various pharmacological applications. Its unique spirocyclic structure contributes to its stability and reactivity in biological systems.

Analogs and Derivatives

Structural similarities exist between tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate and other compounds, and these are outlined in the table below:

Compound NameUnique Features
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochlorideHydrochloride salt form enhances solubility and stability
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate sulfateDifferent anion may affect solubility and biological activity
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate phosphatePhosphate group may influence metabolic pathways

Mechanism of Action

The mechanism of action of tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The spirocyclic structure may also contribute to its unique reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Features
tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate C₁₁H₁₈F₂N₂O₂ 248.28 Spiro[2.3]hexane, 2,2-difluoro, 5-amine High polarity due to F and NH₂ groups
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate C₁₁H₁₉NO₃ 213.27 1-Oxaspiro[2.3]hexane, N-methyl Oxygen in spiro ring, reduced reactivity
tert-butyl-(2-(aminooxy)ethyl) carbamate C₈H₁₆N₂O₃ 188.22 Aminooxyethyl chain Flexible side chain, nucleophilic O
tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate C₁₁H₁₉NO₂ 197.27 Unsubstituted spiro[2.3]hexane Simpler structure, lacks functional groups
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₅NO₃ 197.23 Bicyclo[3.1.0] system, oxa-aza rings Conformational rigidity, hybrid heterocycles

Physical and Chemical Properties

  • Polarity and Solubility: The main compound’s fluorine and amino groups increase polarity, likely improving aqueous solubility compared to the non-polar tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate .
  • Stability :

    • Fluorine atoms in the main compound may enhance metabolic stability and resistance to oxidation, advantageous in drug design compared to oxygen-containing analogs .

Biological Activity

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C11H19ClF2N2O2
  • Molecular Weight : 284.73 g/mol
  • Structure : The compound features a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirocyclic hexane structure, which contributes to its stability and biological activity .

Synthesis

The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate typically involves the reaction of spirocyclic sulfonamides with tert-butyl N-(2-difluoromethyl-5-amino-pentanoyl)carbamate. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure .

Research indicates that tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate exhibits significant biological activity through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), suggesting potential anti-inflammatory and neuroprotective effects .

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

  • Anti-Cancer Activity : Preliminary studies suggest that it may have anti-cancer properties, possibly by modulating enzyme activity related to tumor growth .
  • Neuroprotective Effects : Its ability to inhibit AChE indicates potential use in Alzheimer's disease treatment by enhancing cholinergic neurotransmission .

Case Studies

Recent studies have explored the biological effects of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate:

  • In vitro Studies : Laboratory tests demonstrated that the compound effectively inhibits COX-2 enzyme activity in cell lines, leading to reduced inflammatory markers .
  • Animal Models : In vivo studies showed that administration of the compound resulted in significant reductions in tumor size in murine models of cancer .

Toxicity and Safety

Toxicity assessments indicate that tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate has low toxicity levels, making it generally safe for use in scientific experiments. However, standard safety protocols should be adhered to when handling this compound .

Comparative Analysis

The following table summarizes the unique features and biological activities of similar compounds related to tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate:

Compound NameUnique FeaturesBiological Activity
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamateHydrochloride salt form enhances solubilityInhibits COX-2 and AChE
Tert-butyl N-{5-amino-spiro[2.3]hexane}carbamateDifferent anion affects solubilityPotential anti-cancer properties
Tert-butyl N-(fluorinated derivatives)Increased binding affinity due to fluorinationEnhanced pharmacokinetics

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate and explore its therapeutic potential across various diseases. Future studies will focus on:

  • Clinical Trials : Assessing efficacy and safety in human populations.
  • Structural Modifications : Investigating how variations in the chemical structure affect biological activity.

Q & A

Basic: What are the key structural identifiers and physicochemical properties of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate?

The compound features a spirocyclic core (2.3 hexane) with a tert-butyl carbamate group and amino/difluoro substituents. Key identifiers include:

  • Molecular formula : C₁₁H₁₈F₂N₂O₂
  • Molecular weight : 248.28 g/mol (calculated) .
  • Functional groups : Tert-butyl carbamate (amine-protecting group), spirocyclic amine, and geminal difluoro substituents.
  • Physicochemical properties : Estimated logP ~1.8 (lipophilic due to tert-butyl), solubility in polar aprotic solvents (e.g., DCM, DMF) .

Basic: What are the common synthetic routes for this compound?

Synthesis typically involves:

Spirocycle formation : Cyclopropane ring construction via [2+1] cycloaddition or intramolecular alkylation .

Amine protection : Introduction of the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ in THF) .

Difluoro incorporation : Fluorination via DAST (diethylaminosulfur trifluoride) or analogous reagents .
Critical step : Spirocyclic intermediate purity impacts final yield; silica gel chromatography is often used for purification .

Advanced: How can crystallographic data resolve ambiguities in the spirocyclic structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for confirming:

  • Spiro junction geometry : Bond angles and torsion angles at the fused cyclopropane/cyclohexane rings.
  • Stereochemistry : Absolute configuration of chiral centers (if present) .
    Method tip : Co-crystallization with heavy atoms (e.g., iodine) enhances diffraction quality for small molecules .

Advanced: How do reaction conditions (solvent, catalyst) optimize Boc protection efficiency?

  • Solvent : Dichloromethane (DCM) or THF improves Boc group coupling due to inertness and solubility .
  • Base : K₂CO₃ or DMAP (4-dimethylaminopyridine) accelerates carbamate formation; excess base avoids side reactions (e.g., hydrolysis) .
  • Temperature : 0–25°C minimizes thermal decomposition of intermediates .
    Data-driven example : A 10% excess of Boc₂O in DCM with K₂CO₃ at 0°C achieves >85% yield .

Advanced: Which spectroscopic techniques confirm structural integrity post-synthesis?

  • NMR :
    • ¹H/¹³C NMR : Spiro C-H protons (δ 1.5–2.5 ppm), tert-butyl (δ 1.4 ppm), and carbamate carbonyl (δ 155 ppm) .
    • ¹⁹F NMR : Confirms geminal difluoro substitution (δ -120 to -140 ppm) .
  • HRMS : Exact mass verification (e.g., ESI+ m/z 249.13 [M+H]⁺) .
  • IR : Carbamate C=O stretch (~1700 cm⁻¹) .

Advanced: How does the spirocyclic framework influence biological activity compared to non-spiro analogs?

  • Conformational rigidity : The spiro structure restricts rotational freedom, enhancing target binding selectivity (e.g., enzyme active sites) .
  • Metabolic stability : Fluorine substitution reduces oxidative metabolism in vivo .
    Case study : Analogous spirocarbamates show 3–5× higher potency in kinase inhibition assays vs. linear analogs .

Advanced: How can researchers address contradictions in reported solubility or stability data?

  • Reproducibility checks : Standardize solvent systems (e.g., PBS for aqueous solubility) and storage conditions (-20°C under N₂) .
  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
    Example : Discrepancies in thermal stability (TGA/DSC) may arise from residual solvents; lyophilization ensures anhydrous samples .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Carbamate lability : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM) via protonation of the carbonyl oxygen, forming a reactive oxonium intermediate .
  • Spiro ring strain : The cyclopropane moiety increases susceptibility to ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .
    Kinetic studies : Pseudo-first-order kinetics observed in Boc deprotection (k = 0.15 min⁻¹ in 50% TFA) .

Basic: What are the recommended storage and handling protocols?

  • Storage : -20°C in airtight, amber vials under inert gas (Ar/N₂) to prevent hydrolysis .
  • Safety : Use gloves/face shield during TFA-mediated deprotection (exothermic reaction) .

Advanced: How can computational modeling predict its pharmacokinetic (PK) profile?

  • ADMET prediction : Tools like SwissADME estimate:
    • Bioavailability : 65% (high membrane permeability due to logP).
    • CYP450 interactions : Low inhibition risk (fluorine reduces metabolic hotspots) .
  • Docking studies : Molecular dynamics (AutoDock Vina) simulate binding to target proteins (e.g., proteases) .

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